molecular formula C6H6NaO B8718760 Sodium phenol

Sodium phenol

Cat. No.: B8718760
M. Wt: 117.10 g/mol
InChI Key: PYOZTOXFQNWBIS-UHFFFAOYSA-N
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Description

Sodium phenol, chemically known as sodium phenoxide (C₆H₅ONa), is the sodium salt of phenol. It forms via the reaction of phenol with sodium hydroxide or metallic sodium, releasing hydrogen gas . Phenol exhibits weak acidity (pKa ~10), and its conjugate base, the phenoxide ion (C₆H₅O⁻), is stabilized by resonance delocalization of the negative charge across the aromatic ring . Sodium phenoxide is highly water-soluble and finds applications in organic synthesis, particularly as a nucleophile in alkylation and acylation reactions.

Properties

Molecular Formula

C6H6NaO

Molecular Weight

117.10 g/mol

InChI

InChI=1S/C6H6O.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;

InChI Key

PYOZTOXFQNWBIS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)O.[Na]

Canonical SMILES

C1=CC=C(C=C1)O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

Carboxylation with CO₂

Sodium phenoxide undergoes carboxylation with carbon dioxide (CO₂) to form hydroxybenzoic acids. This reaction is critical for synthesizing salicylic acid (SA) and 4-hydroxybenzoic acid (4HBA), which are precursors to pharmaceuticals and polymers.

Key Findings:

  • Optimal Conditions :

    • Temperature: 160°C

    • Pressure: 0.55 MPa

    • Time: 40 minutes
      Under these conditions, sodium salicylate yields reached 51.9–59.9% .

Temperature (°C)CO₂ Pressure (MPa)Time (h)SA Yield (%)4HBA Yield (%)Source
105–1500.5–1.01–311.4–47.82.0–8.2
1600.550.6751.9–59.9
  • Mechanism :
    Carboxylation occurs via electrophilic attack of CO₂ on the activated aromatic ring, primarily at the ortho and para positions . The reaction proceeds through a two-step process:

    • Formation of sodium phenoxide from phenol and NaOH.

    • Insertion of CO₂ into the C–H bond of the aromatic ring .

  • Degradation :
    At temperatures >160°C, salicylic acid degrades to phenol and CO₂, reducing yields .

Reaction with Diazonium Ions

Sodium phenoxide couples with diazonium salts (ArN₂⁺) to form azo compounds, which are used in dyes and pigments.

Example :
C6H5ONa+ArN2+C6H5-N=N-Ar+NaOH\text{C}_6\text{H}_5\text{ONa} + \text{ArN}_2^+ \rightarrow \text{C}_6\text{H}_5\text{-N=N-Ar} + \text{NaOH}

  • Conditions :

    • Reaction in ice-cooled NaOH solution .

    • Product: Yellow-orange azo compounds .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring in sodium phenoxide undergoes electrophilic substitution more readily than phenol.

Common Reactions:

  • Nitration : Forms ortho- and para-nitrophenol derivatives .

  • Bromination : Produces 2,4,6-tribromophenol in aqueous bromine .

Directing Effect :
The -O⁻ group activates the ring, directing electrophiles to the ortho (38–40%) and para (10–12%) positions .

Ester and Ether Formation

Sodium phenoxide reacts with acyl chlorides or alkyl halides to form esters and ethers, respectively.

Examples :

  • Esterification :
    C6H5ONa+CH3COClC6H5OCOCH3+NaCl\text{C}_6\text{H}_5\text{ONa} + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{OCOCH}_3 + \text{NaCl}

    • Yields phenyl acetate under alkaline conditions .

  • Etherification :
    C6H5ONa+CH3OSO2OCH3C6H5OCH3+NaOSO2OCH3\text{C}_6\text{H}_5\text{ONa} + \text{CH}_3\text{OSO}_2\text{OCH}_3 \rightarrow \text{C}_6\text{H}_5\text{OCH}_3 + \text{NaOSO}_2\text{OCH}_3

    • Forms methoxybenzene (anisole) .

Thermodynamic Data:

ParameterValueSource
Enthalpy Change (ΔH) at 403K-16 kJ/mol
Exothermic Heat at 433K-59.68 kJ/mol

Kinetic Model:

  • The carboxylation reaction follows ash layer diffusion as the rate-determining step at 150–160°C .

  • Activation energy: ~45 kJ/mol for salicylic acid formation .

Microwave-Assisted Reactions

Under microwave irradiation (450 W, 9 minutes), sodium phenoxide reacts with sodium ethyl carbonate to produce salicylic acid with enhanced efficiency .

Comparison with Similar Compounds

Sodium Phenolsulfonate

  • Structure : Sodium p-hydroxybenzenesulfonate (C₆H₅SO₃Na·H₂O), featuring a sulfonate (-SO₃⁻) and hydroxyl (-OH) group on the benzene ring .
  • Acidity: The parent acid (p-hydroxybenzenesulfonic acid) is stronger than phenol due to the electron-withdrawing sulfonate group, resulting in a lower pKa (~1.5) .
  • Applications: Used in pharmaceuticals as an intermediate and in surfactants due to its hydrophilic sulfonate group. Unlike sodium phenoxide, it exhibits enhanced solubility and stability in acidic environments .
  • Synthesis: Produced via sulfonation of phenol followed by neutralization with sodium hydroxide .

Sodium Lignosulfonate

  • Structure : A polymeric sulfonated derivative of lignin, containing hydroxyl, sulfonate, and ether groups .
  • Acidity: Multiple acidic groups (pKa ~2–3 for sulfonic acid) make it more acidic than phenol.
  • Applications: Widely used as a low-cost adsorbent for phenol removal in wastewater treatment and as a partial phenol substitute (up to 40 wt%) in phenolic resins for laminates and adhesives .
  • Key Advantage : Renewable sourcing (byproduct of the paper industry) and multifunctionality due to oxygen-rich groups .

Sodium Alkylbenzenesulfonates

  • Structure: Sodium salts of alkylated and sulfonated phenolic derivatives, e.g., sodium 4-(1-propylnonyl)benzenesulfonate .
  • Acidity : Parent acids are strong (pKa <1) due to combined alkyl (electron-donating) and sulfonate (electron-withdrawing) effects.
  • Applications: Surfactants in detergents and emulsifiers. Their synthesis involves complex alkylation and sulfonation steps, unlike the straightforward neutralization used for sodium phenoxide .

Combretastatin A-4 Sodium Phosphate

  • Structure: Sodium phosphate ester derivative of combretastatin A-4, a phenolic antineoplastic agent .

Data Table: Comparative Analysis of Sodium Phenol and Analogues

Compound Parent Acid pKa Solubility (Water) Key Functional Groups Applications Synthesis Method
Sodium phenoxide ~10 High Phenoxide (-O⁻) Organic synthesis, intermediates Phenol + NaOH/Na
Sodium phenolsulfonate ~1.5 Very high -SO₃⁻, -OH Pharmaceuticals, surfactants Phenol sulfonation
Sodium lignosulfonate ~2–3 Moderate -SO₃⁻, -OH, -OCH₃ Adsorbents, resin substitutes Lignin sulfonation
Combretastatin A-4 Na ~10 Low Phenol, phosphate Anticancer prodrugs Phenol phosphorylation

Research Findings and Industrial Relevance

  • Adsorption Efficiency: Sodium lignosulfonate-modified polystyrene showed a 30% increase in phenol adsorption capacity compared to unmodified polystyrene due to introduced sulfonate and hydroxyl groups .
  • Resin Performance: Substituting 40 wt% phenol with sodium lignosulfonate in phenolic resins maintained laminate mechanical properties (e.g., boiling water resistance, impact energy) while reducing reliance on petroleum-derived phenol .
  • Limitations: Sodium phenoxide’s basicity and corrosivity limit its standalone use in drug formulations, as seen in combretastatin derivatives, where phosphate prodrugs were preferred .

Preparation Methods

Reaction Mechanism and Conditions

Chlorobenzene reacts with sodium hydroxide at 623 K and 320 atm to form sodium phenoxide and sodium chloride:
C6H5Cl+2NaOHC6H5ONa+NaCl+H2O\text{C}_6\text{H}_5\text{Cl} + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{NaCl} + \text{H}_2\text{O} .
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the hydroxide ion attacks the electrophilic carbon bonded to chlorine. The high pressure mitigates volatility losses and accelerates kinetics.

Yield and Purity Considerations

Typical yields exceed 85%, but side reactions, such as the formation of biphenyl ethers, can occur if temperatures exceed 625 K. Post-reaction acidification with hydrochloric acid isolates phenol, which is then neutralized to sodium phenoxide. Industrial variants often employ continuous-flow reactors to maintain optimal temperatures and reduce residence time.

Sulfonation of Benzene Followed by Alkaline Fusion

An alternative route involves the sulfonation of benzene to benzenesulfonic acid, followed by alkaline fusion with sodium hydroxide.

Stepwise Synthesis

  • Sulfonation : Benzene reacts with oleum (fuming sulfuric acid) at 400 K to form benzenesulfonic acid:
    C6H6+H2SO4C6H5SO3H+H2O\text{C}_6\text{H}_6 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_5\text{SO}_3\text{H} + \text{H}_2\text{O} .

  • Alkaline Fusion : The sulfonic acid is treated with molten NaOH at 573 K, yielding sodium phenoxide and sodium sulfite:
    C6H5SO3H+3NaOHC6H5ONa+Na2SO3+2H2O\text{C}_6\text{H}_5\text{SO}_3\text{H} + 3\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{Na}_2\text{SO}_3 + 2\text{H}_2\text{O} .

Industrial Adaptations

This method avoids high-pressure equipment but requires corrosion-resistant reactors due to the acidic intermediates. Modern plants use nickel-lined autoclaves to handle molten alkali, achieving 75–80% yields.

Diazonium Salt Hydrolysis

Diazonium salts derived from aniline provide a laboratory-friendly pathway to sodium phenoxide.

Synthesis from Aniline

Aniline is diazotized with nitrous acid (HNO₂) at 273–278 K, forming benzenediazonium chloride:
C6H5NH2+HNO2+HClC6H5N2+Cl+2H2O\text{C}_6\text{H}_5\text{NH}_2 + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + 2\text{H}_2\text{O} .
Subsequent hydrolysis in warm water (323–333 K) produces phenol, which is neutralized with NaOH:
C6H5N2+Cl+H2OC6H5OH+N2+HCl\text{C}_6\text{H}_5\text{N}_2^+\text{Cl}^- + \text{H}_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{OH} + \text{N}_2 + \text{HCl}
C6H5OH+NaOHC6H5ONa+H2O\text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O} .

Limitations and Optimization

This method is unsuitable for large-scale production due to the instability of diazonium salts. However, it offers high purity (>95%) for laboratory applications when conducted under inert atmospheres.

Cumene Oxidation Process

The cumene method, dominant in industrial phenol production, indirectly yields sodium phenoxide via phenol isolation.

Mechanism Overview

  • Cumene Formation : Benzene undergoes Friedel-Crafts alkylation with propylene to form cumene (isopropylbenzene).

  • Oxidation : Cumene is oxidized in air at 373–403 K to cumene hydroperoxide:
    C6H5C(CH3)2H+O2C6H5C(CH3)2OOH\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{H} + \text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{OOH} .

  • Acid Cleavage : The hydroperoxide is treated with dilute sulfuric acid, yielding phenol and acetone:
    C6H5C(CH3)2OOHC6H5OH+(CH3)2CO\text{C}_6\text{H}_5\text{C(CH}_3\text{)}_2\text{OOH} \rightarrow \text{C}_6\text{H}_5\text{OH} + (\text{CH}_3\text{)}_2\text{CO} .

  • Neutralization : Phenol is reacted with NaOH to form sodium phenoxide.

Economic and Efficiency Metrics

This process co-produces acetone, enhancing its economic viability. Yields for phenol exceed 90%, with sodium phenoxide purity >98% after neutralization.

Anhydrous Synthesis via Solvent-Mediated Reactions

Patented methods emphasize solvent selection to produce anhydrous sodium phenoxide, critical for moisture-sensitive applications.

Patent-Based Methodology

A 1934 patent (US1955080A) details a two-solvent system:

  • Dissolution : Phenol is dissolved in toluene (b.p. 383 K), while NaOH is dissolved in methanol (b.p. 338 K).

  • Reaction and Distillation : Mixing the solutions at 323 K initiates the reaction:
    C6H5OH+NaOHC6H5ONa+H2O\text{C}_6\text{H}_5\text{OH} + \text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{ONa} + \text{H}_2\text{O}
    Methanol and water are distilled off, leaving sodium phenoxide crystals in toluene.

  • Isolation : Filtration and vacuum drying yield 99% pure anhydrous product.

Advantages Over Aqueous Methods

This method avoids hydrate formation, making it ideal for reactions requiring strict anhydrous conditions. The use of toluene ensures sodium phenoxide remains insoluble, simplifying purification.

Comparative Analysis of Preparation Methods

Method Reactants Conditions Yield Purity Scale
Dow ProcessChlorobenzene, NaOH623 K, 320 atm85–90%93–95%Industrial
Benzene SulfonationBenzene, Oleum, NaOH573 K, atmospheric pressure75–80%88–90%Pilot Plant
Diazonium Salt HydrolysisAniline, NaNO₂, HCl273–333 K70–75%95–98%Laboratory
Cumene ProcessCumene, Air, H₂SO₄373–403 K90–95%98–99%Industrial
Anhydrous SynthesisPhenol, NaOH, Solvents323 K, solvent distillation95–99%99%Lab/Industrial

Challenges and Innovations

Environmental Impact

The Dow process generates NaCl wastewater, requiring ion-exchange treatment. Modern plants integrate zero-liquid discharge systems to mitigate this.

Solvent Recovery

Patented anhydrous methods achieve 90% solvent recovery via fractional distillation, reducing operational costs .

Q & A

Q. How can phenol concentrations be accurately quantified in complex biological or environmental matrices?

The Folin-Ciocalteu method is widely used for phenol quantification. Key steps include:

  • Dissolving samples in methanol, followed by sonication for homogenization .
  • Reacting the extract with Folin-Ciocalteu reagent and sodium carbonate under controlled pH and temperature (40°C, 30 minutes) .
  • Measuring absorbance at 765 nm via UV-Vis spectrophotometry and comparing against a gallic acid standard curve . Critical considerations : Adjust pH using sodium hydroxide or hydrochloric acid to avoid interference from acidic/basic contaminants .

Q. What experimental controls are essential in phenol toxicity or degradation studies?

  • Negative controls : Phenol-free cultures under identical conditions to isolate background effects .
  • Replicates : Triplicate flasks to account for variability in adsorption or reaction kinetics .
  • Blank samples : Methanol-only solutions to calibrate spectrophotometric baselines .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize phenol degradation in wastewater treatment?

  • Use a Central Composite Design (CCD) to evaluate variables like phenol concentration, sodium nitrate levels, and metabolic conditions (mixotrophic vs. heterotrophic) .

  • Model interactions with equations such as: Y=β0+βixi+βiixi2+βijxixjY = \beta_0 + \sum \beta_i x_i + \sum \beta_{ii} x_i^2 + \sum \beta_{ij} x_i x_j

    where YY represents growth rate or degradation efficiency .

  • Validate predictions with ANOVA to identify significant factors (e.g., sodium persulfate as an oxidant ).

Q. How do adsorption mechanisms of phenol on sodium zeolite differ from commercial activated carbon?

  • Sodium zeolite : Follows Langmuir isotherm (monolayer adsorption), with pH-dependent efficiency (optimal pH 3–6 due to protonation of phenol) .
  • Activated carbon : Often fits Freundlich models (heterogeneous surfaces), requiring pre-treatment with sodium hydroxide to enhance porosity . Data contradiction resolution : Compare R² values and Akaike Information Criterion (AIC) to determine the best-fitting model .

Q. What statistical approaches resolve discrepancies in phenol reaction kinetics data?

  • Apply Montgomery’s Design of Experiments (DOE) to isolate confounding variables (e.g., temperature, catalyst concentration) .
  • Use t-tests or ANOVA to assess significance of rate constants reported in conflicting studies (e.g., hydroxyl radical vs. hydrated electron pathways ).

Methodological Challenges & Solutions

Q. How to address interference from co-existing organic compounds in phenol analysis?

  • Sample pre-treatment : Liquid-liquid extraction with petroleum ether to isolate phenolic compounds .
  • Matrix-matched calibration : Prepare standard curves in the same solvent system as samples to correct for matrix effects .

Q. Why do phenol oxidation studies show variability in byproduct profiles?

  • Differences in radical pathways (e.g., ⋅OH vs. sulfate radicals in sodium persulfate systems) alter degradation mechanisms .
  • Monitor intermediates via HPLC-MS and correlate with reaction conditions (e.g., sodium hydroxide pH adjustments) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Sodium phenol
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Sodium phenol

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